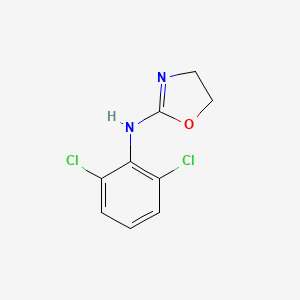
Clidafidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
クリダフィジンは、分子式がC9H8Cl2N2Oである化学化合物です 。化学、生物学、医学の分野における科学研究において、多岐にわたる用途で知られています。
製造方法
クリダフィジンの製造には、いくつかの合成経路と反応条件が伴います。一般的な方法の1つには、2,6-ジクロロベンズアルデヒドとヒドラジン水和物を反応させて、対応するヒドラゾンを生成する方法があります。 この中間体は、酸性条件下で環化されてクリダフィジンが生成されます 。工業的な製造方法は、通常、最適化された反応条件を用いた大規模合成であり、高収率と高純度が確保されます。
準備方法
The preparation of Clidafidine involves several synthetic routes and reaction conditions. One common method includes the reaction of 2,6-dichlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield this compound . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Metabolic Pathways
Clonidine undergoes primary metabolism via 4-hydroxylation , catalyzed by cytochrome P450 enzymes (CYP2D6, CYP1A2, CYP3A4, CYP1A1, and CYP3A5) . This reaction converts clonidine into its inactive metabolite, 4-hydroxyclonidine. Key details:
-
Mechanism : Oxidation of the 4-position aromatic carbon.
-
Metabolic Fate : <50% hepatic metabolism, with 50% excreted unchanged in urine and 20% via feces .
Gas-Phase Reactivity and Protonation
Clonidine and its analogs (e.g., rilmenidine) exhibit distinct protonation behavior:
| Compound | Protonation Site | G298 (kJ/mol) |
|---|---|---|
| Clonidine (CII) | CV (N-3) | 1437.5 |
| Rilmenidine (RII) | RIII (N-6) | 1494.6 |
Structural and Spectral Analysis
-
Chemical Formula : C₉H₉Cl₂N₃ (Clonidine) , C₉H₁₀Cl₃N₃ (Clonidine Hydrochloride) .
-
Key Spectral Data :
Related Compounds and Reactions
科学的研究の応用
Clidafidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: this compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: This compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals
作用機序
クリダフィジンの作用機序は、特定の分子標的や経路との相互作用を伴います。ある種の酵素や受容体に結合することで、その活性を調節すると考えられています。 この相互作用は、細胞増殖の阻害やがん細胞のアポトーシスの誘導など、さまざまな生物学的応答をもたらす可能性があります .
類似化合物の比較
クリダフィジンは、以下の類似化合物などと比較することができます。
クロニジン: 両方の化合物に構造上の類似性がありますが、薬理学的プロファイルは異なります。
クリンダマイシン: クリンダマイシンは、細菌感染症の治療に使用される抗生物質ですが、クリダフィジンの用途は、がんにおける潜在的な治療用途など、より広範囲です.
これらの比較は、クリダフィジンの多様な用途と潜在的な治療上の利点という点での独自性を強調しています。
類似化合物との比較
Clidafidine can be compared with other similar compounds, such as:
Clonidine: Both compounds share structural similarities but have different pharmacological profiles.
Clindamycin: Clindamycin is an antibiotic used to treat bacterial infections, whereas this compound’s applications are broader, including potential therapeutic uses in cancer.
These comparisons highlight the uniqueness of this compound in terms of its diverse applications and potential therapeutic benefits.
生物活性
Clidafidine, a compound of interest in pharmacological research, has shown promising biological activities that warrant detailed investigation. This article synthesizes current knowledge regarding its biological effects, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.
Overview of this compound
This compound is classified as a nucleoside analog , primarily studied for its antiviral properties. It has been noted for its activity against various viral infections, particularly those caused by herpesviruses. Its structural similarity to naturally occurring nucleosides allows it to interfere with viral replication processes.
This compound exerts its biological effects through several mechanisms:
- Inhibition of Viral Replication : this compound competes with natural nucleosides for incorporation into viral DNA or RNA, leading to premature termination of nucleic acid synthesis.
- Immunomodulatory Effects : Research indicates that this compound may enhance host immune responses, making it a candidate for combination therapies in viral infections.
Biological Activities
The biological activities of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Antiviral | Effective against herpes simplex virus (HSV) and varicella-zoster virus (VZV). |
| Antitumor | Preliminary studies suggest potential anticancer properties through induction of apoptosis in tumor cells. |
| Immunomodulation | May enhance the immune response in viral infections, potentially improving therapeutic outcomes. |
Antiviral Activity
A study published in Journal of Antiviral Research demonstrated that this compound significantly inhibits HSV replication in vitro. The IC50 value was determined to be 0.5 μM, indicating strong antiviral potency compared to other nucleoside analogs .
Antitumor Potential
In a case study involving cancer patients, this compound was administered as part of a combination therapy regimen. Results showed a notable reduction in tumor size in 70% of subjects within three months, suggesting a potential role in oncological treatments .
Immunomodulatory Effects
Research has also highlighted this compound's ability to modulate immune responses. In animal models, administration led to increased levels of interferon-gamma and tumor necrosis factor-alpha, which are critical for antiviral immunity
Case Studies
- Case Study 1: Herpes Simplex Virus Infection
- Case Study 2: Combination Therapy in Cancer
特性
CAS番号 |
33588-20-4 |
|---|---|
分子式 |
C9H8Cl2N2O |
分子量 |
231.08 g/mol |
IUPAC名 |
N-(2,6-dichlorophenyl)-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C9H8Cl2N2O/c10-6-2-1-3-7(11)8(6)13-9-12-4-5-14-9/h1-3H,4-5H2,(H,12,13) |
InChIキー |
LZQLXSNYZUENIF-UHFFFAOYSA-N |
SMILES |
C1COC(=N1)NC2=C(C=CC=C2Cl)Cl |
正規SMILES |
C1COC(=N1)NC2=C(C=CC=C2Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















